K67

Übersicht

Beschreibung

K67 ist eine chemische Verbindung, die für ihre spezifische Hemmung der Interaktion zwischen dem Kelch-ähnlichen ECH-assoziierten Protein 1 (Keap1) und phosphoryliertem p62 (p-p62) bekannt ist. Diese Interaktion ist entscheidend für die Regulation des Nuclear factor erythroid 2-related factor 2 (Nrf2)-Signalwegs, der eine bedeutende Rolle bei zellulären Abwehrmechanismen gegen oxidativen Stress und Entzündungen spielt. This compound hat gezeigt, dass es das Potenzial hat, die Proliferation von Hepatozellkarzinomzellen zu hemmen, indem es die Ubiquitinierung und den Abbau von Nrf2 wiederherstellt, die von Keap1 gesteuert wird .

2. Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Die wichtigsten Schritte umfassen:

Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Kondensationsreaktionen synthetisiert, an denen aromatische Verbindungen beteiligt sind.

Funktionsgruppenmodifikationen: Verschiedene funktionelle Gruppen werden durch Substitutionsreaktionen in die Kernstruktur eingeführt, um die biologische Aktivität der Verbindung zu verbessern.

Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation und Chromatographie gereinigt, um eine hohe Reinheit zu erreichen.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Batchreaktionen: Großtechnische Batchreaktionen werden in Reaktoren durchgeführt, um Zwischenverbindungen zu produzieren.

Kontinuierliche Flussverfahren: Kontinuierliche Flussverfahren werden eingesetzt, um die Effizienz und Ausbeute zu verbessern.

Qualitätskontrolle: Es werden strenge Qualitätskontrollmaßnahmen implementiert, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of K67 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic compounds.

Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s biological activity.

Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Large-scale batch reactions are conducted in reactors to produce intermediate compounds.

Continuous Flow Processes: Continuous flow processes are employed to enhance efficiency and yield.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product

Analyse Chemischer Reaktionen

Arten von Reaktionen: K67 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.

Substitution: Substitutionsreaktionen werden üblicherweise eingesetzt, um verschiedene funktionelle Gruppen in die Kernstruktur von this compound einzuführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid werden verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nucleophile werden für Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

K67 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: this compound wird als Modellverbindung in Studien verwendet, die sich auf den Keap1-Nrf2-Signalweg und seine Rolle bei oxidativem Stress beziehen.

Biologie: In der biologischen Forschung wird this compound verwendet, um die Interaktion zwischen Keap1 und p62 und ihre Auswirkungen auf zelluläre Prozesse zu untersuchen.

Medizin: this compound hat sich als vielversprechend für die Behandlung von Hepatozellkarzinom durch Hemmung der Proliferation von Krebszellen erwiesen.

Industrie: this compound wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf den Keap1-Nrf2-Signalweg abzielen

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Interaktion zwischen Keap1 und phosphoryliertem p62 spezifisch hemmt. Diese Hemmung verhindert, dass p-p62 die Bindung von Keap1 und Nrf2 blockiert, wodurch die Ubiquitinierung und der Abbau von Nrf2 wiederhergestellt werden, die von Keap1 gesteuert werden. Die molekularen Zielstrukturen, die an diesem Mechanismus beteiligt sind, umfassen das Keap1-Protein und den Nrf2-Signalweg, die wichtige Rollen bei der zellulären Abwehr gegen oxidativen Stress spielen .

Ähnliche Verbindungen:

Verbindung 16 (Cpd16): Ein Analogon von this compound, das für seine ähnlichen hemmenden Wirkungen auf die Keap1-p62-Interaktion bekannt ist.

Catechin: Eine bioaktive Verbindung aus Momordica charantia, die für ihr Keap1-hemmendes Potenzial bekannt ist.

Chlorogensäure: Eine weitere bioaktive Verbindung aus Momordica charantia mit ähnlichen Keap1-hemmenden Eigenschaften .

Einzigartigkeit von this compound: this compound ist einzigartig in seiner hohen Spezifität und Potenz bei der Hemmung der Keap1-p62-Interaktion. Diese Spezifität macht es zu einem wertvollen Werkzeug bei der Untersuchung des Keap1-Nrf2-Signalwegs und seiner Rolle bei verschiedenen Krankheiten, insbesondere in der Krebsforschung .

Wirkmechanismus

K67 exerts its effects by specifically inhibiting the interaction between Keap1 and phosphorylated p62. This inhibition prevents p-p62 from blocking the binding of Keap1 and Nrf2, thereby restoring the ubiquitination and degradation of Nrf2 driven by Keap1. The molecular targets involved in this mechanism include the Keap1 protein and the Nrf2 pathway, which play crucial roles in cellular defense against oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Compound 16 (Cpd16): An analog of K67, known for its similar inhibitory effects on the Keap1-p62 interaction.

Catechin: A bioactive compound from Momordica charantia, known for its Keap1 inhibitory potential.

Chlorogenic Acid: Another bioactive compound from Momordica charantia, with similar Keap1 inhibitory properties .

Uniqueness of this compound: this compound is unique in its high specificity and potency in inhibiting the Keap1-p62 interaction. This specificity makes it a valuable tool in studying the Keap1-Nrf2 pathway and its role in various diseases, particularly in cancer research .

Biologische Aktivität

K67 is a compound identified as a potent inhibitor of protein-protein interactions (PPIs) between Keap1 and Nrf2, a crucial pathway in cancer biology and oxidative stress response. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential applications in cancer treatment.

Overview of this compound

This compound was discovered through high-throughput screening aimed at identifying inhibitors that disrupt the interaction between phosphorylated p62 and Keap1. This interaction is significant as it regulates the Nrf2 pathway, which plays a vital role in cellular defense against oxidative stress and is implicated in cancer cell proliferation and drug resistance .

This compound functions primarily by inhibiting the Keap1-Nrf2 interaction, leading to the stabilization and accumulation of Nrf2 in the nucleus. This process enhances the expression of antioxidant response element (ARE)-driven genes that protect cells from oxidative damage. Additionally, this compound has shown selectivity towards phosphorylated p62, which is crucial for its anti-cancer properties .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-cancer activity against various human liver cancer cell lines, including cisplatin-resistant Huh-1 cells. The compound effectively reduces cell proliferation by inducing apoptosis and modulating key signaling pathways associated with cancer progression.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Huh-1 | 15 | Induction of apoptosis |

| HepG2 | 20 | Inhibition of cell proliferation |

| SK-Hep1 | 18 | Modulation of Nrf2 pathway |

In Vivo Studies

Animal models have further supported the efficacy of this compound. In a study involving mice with induced liver tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analyses revealed decreased proliferation markers (Ki-67) and increased apoptosis markers (Caspase-3) in treated animals .

Table 2: In Vivo Effects of this compound on Tumor Growth

| Treatment Group | Tumor Volume (mm³) | Ki-67 Expression (%) | Apoptosis Rate (%) |

|---|---|---|---|

| Control | 500 ± 50 | 40 ± 5 | 10 ± 2 |

| This compound (10 mg/kg) | 250 ± 30 | 20 ± 3 | 30 ± 5 |

Case Study: Liver Cancer Resistance

A notable case study investigated the effects of this compound on cisplatin-resistant liver cancer cells. The study found that this compound not only inhibited cell growth but also restored sensitivity to cisplatin by downregulating the expression of drug resistance genes associated with the Nrf2 pathway .

Clinical Implications

The potential clinical applications of this compound are promising, particularly in treating cancers characterized by Nrf2 overactivation. Its ability to modulate oxidative stress responses may offer a dual approach: enhancing therapeutic efficacy while reducing side effects associated with conventional chemotherapeutics.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of K67 in modulating the Nrf2-Keap1 pathway?

this compound competitively inhibits the interaction between Nrf2-ETGE and Keap1, disrupting Nrf2 ubiquitination and degradation. In cancer cells with high S351-phosphorylated p62, this compound blocks p62's binding to Keap1, restoring Keap1-mediated Nrf2 degradation and suppressing proliferation. This dual mechanism reduces chemoresistance by promoting Nrf2 turnover .

- Methodological Insight: Validate using immunoblotting (Nrf2 ubiquitination) and co-immunoprecipitation (Keap1-p62 disruption). Use HCC cell lines with confirmed p62 phosphorylation status .

Q. What experimental approaches are recommended for initial validation of this compound's inhibitory effects?

- Dose-response assays : Test concentrations from 10–100 μM over 4–24 hours.

- Pharmacological controls : Combine with proteasome inhibitors (e.g., lactacystin) to isolate Nrf2 degradation pathways.

- Cell proliferation assays : Use MTT or colony formation assays in HCC models .

- Key metrics : Quantify Nrf2 nuclear translocation via immunofluorescence and ARE-driven gene expression (e.g., HO-1, NQO1) via qPCR .

Q. How should researchers design experiments to assess this compound's specificity for phosphorylated p62?

- Controls : Use isogenic cell lines with CRISPR-edited p62 (S351A mutants) to abolish phosphorylation.

- Phospho-specific antibodies : Confirm S351 phosphorylation status via Western blot.

- Competitive binding assays : Compare this compound's efficacy in cells overexpressing wild-type vs. phospho-deficient p62 .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's effects across cancer models?

Discrepancies may arise from:

- Keap1 mutations : Perform whole-exome sequencing to identify Keap1 loss-of-function variants.

- Compensatory pathways : Conduct RNA-seq to detect alternative survival mechanisms (e.g., mTOR or NF-κB activation).

- Experimental adjustments : Use dose-escalation (0–100 μM) with kinetic monitoring (0–24 hours) to identify time-/context-dependent effects .

Q. What strategies optimize this compound derivatives for enhanced chemosensitization?

- Structure-activity relationship (SAR) studies : Modify the sulfonamide groups (C29H30N2O7S2 backbone) to improve binding affinity.

- Combination therapies : Co-administer with tyrosine kinase inhibitors (e.g., sorafenib) in xenograft models.

- In vivo validation : Use orthotopic HCC mouse models with bioluminescent imaging to track tumor regression .

Q. What structural biology methods elucidate this compound's binding mode with Keap1?

- X-ray crystallography : Resolve the Keap1-K67 complex at <2.0 Å resolution.

- Molecular dynamics (MD) simulations : Run 200 ns trajectories to analyze binding thermodynamics.

- Surface plasmon resonance (SPR) : Measure binding kinetics (KD) between this compound and Keap1's DC domain (residues 315–359) .

Q. How do researchers address off-target effects of this compound in non-cancerous tissues?

- Toxicology screens : Assess liver/kidney function markers in murine models after 28-day this compound exposure (2 mg/kg).

- Transcriptomic profiling : Compare Nrf2 target gene activation in normal vs. cancerous tissues via RNA-seq.

- Tissue-specific delivery : Develop nanoparticle formulations for targeted HCC delivery .

Q. Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing this compound's dose-dependent effects?

- Nonlinear regression : Fit dose-response curves using a four-parameter logistic model (Hill equation).

- Time-series analysis : Apply mixed-effects models to longitudinal data (e.g., Nrf2 degradation kinetics).

- Reproducibility checks : Include triplicate biological replicates and report SEM/p-values for proliferation assays .

Q. How should researchers validate this compound's interaction with Keap1 in silico?

- Docking studies : Use AutoDock Vina to predict binding poses within Keap1's ETGE-binding pocket.

- Free-energy calculations : Perform MM-GBSA to estimate binding affinities.

- Cross-validation : Compare computational results with mutagenesis data (e.g., Keap1 C311A/K325A mutants) .

Q. Ethical and Methodological Considerations

Q. What protocols ensure ethical use of this compound in preclinical studies?

- Animal welfare : Follow ARRIVE guidelines for xenograft experiments, including humane endpoints.

- Data transparency : Share raw immunoblot images and RNA-seq data via public repositories (e.g., GEO).

- Conflict of interest : Disclose funding sources and patent applications related to this compound derivatives .

Eigenschaften

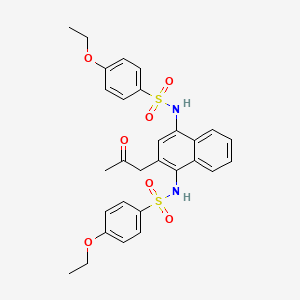

IUPAC Name |

4-ethoxy-N-[4-[(4-ethoxyphenyl)sulfonylamino]-3-(2-oxopropyl)naphthalen-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O7S2/c1-4-37-22-10-14-24(15-11-22)39(33,34)30-28-19-21(18-20(3)32)29(27-9-7-6-8-26(27)28)31-40(35,36)25-16-12-23(13-17-25)38-5-2/h6-17,19,30-31H,4-5,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIVGOOWLHGDPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OCC)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.